Formic acid water
CAS No.: 19215-28-2
Cat. No.: VC14138022
Molecular Formula: CH4O3
Molecular Weight: 64.041 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19215-28-2 |
---|---|
Molecular Formula | CH4O3 |
Molecular Weight | 64.041 g/mol |
IUPAC Name | formic acid;hydrate |
Standard InChI | InChI=1S/CH2O2.H2O/c2-1-3;/h1H,(H,2,3);1H2 |
Standard InChI Key | HQVFCQRVQFYGRJ-UHFFFAOYSA-N |
Canonical SMILES | C(=O)O.O |
Introduction
Chemical and Physical Properties of Formic Acid-Water Systems
Structural and Thermodynamic Characteristics
Formic acid (HCOOH) is fully miscible with water due to hydrogen bonding between the carboxylic acid group and water molecules . The density of a 100% formic acid solution is 1.22 g/cm³, decreasing linearly with water content. At 400 K and 1.6 M concentration, ab initio molecular dynamics simulations reveal that formic acid exists predominantly in its trans-HCOOH form at the MgO(001)-water interface, stabilized by interfacial electric fields . This stabilization lowers the free energy barrier for synthesis from carbon monoxide (CO) and water, shifting the equilibrium constant (K) to 42 ± 2 at 400 K, compared to K = 8 ± 2 in bulk water .
The acid dissociation constant (pKa) of formic acid in water is 3.75, but interfacial effects at mineral surfaces like MgO(001) can suppress dissociation, favoring the neutral form . This contrasts with bulk water, where formate ions (HCOO⁻) dominate at pH > pKa.
Phase Behavior and Solubility
The ternary system nitromethane + formic acid + water exhibits a Type I miscibility gap, with nitromethane and water being partially miscible . At 293.2 K, the solubility of nitromethane in water is 0.0345 mole fraction, increasing to 0.0426 at 313.2 K . Formic acid enhances miscibility between nitromethane and water, as shown in Figure 1 :
Component | 293.2 K (mole fraction) | 313.2 K (mole fraction) |
---|---|---|
Nitromethane (H₂O) | 0.0345 | 0.0426 |
Formic Acid (H₂O) | Fully miscible | Fully miscible |
Synthesis and Decomposition of Formic Acid in Aqueous Media
Catalytic Synthesis at Mineral-Water Interfaces
The MgO(001)-water interface promotes formic acid synthesis via the reaction:
Ab initio simulations show a thermodynamic preference for HCOOH formation at the interface (ΔG = 62 ± 2 kJ/mol) compared to bulk water (ΔG = 31 ± 2 kJ/mol) . This is attributed to the surface electric field (∼0.3 V/Å), which stabilizes polar transition states. External electric fields applied to bulk water similarly enhance HCOOH yield, achieving K = 24 ± 2 at 400 K .
Decomposition Pathways
In supercritical water (550–650°C), formic acid decomposes via two pathways :
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Decarboxylation: (dominant).
-
Dehydration: (secondary).
High temperatures favor decarboxylation, with carbon gasification efficiency reaching 94.5% at 20 s residence time . Water acts as a catalyst, reducing activation energies by 15–20 kJ/mol .
Separation and Concentration of Formic Acid from Water
Pervaporation with CHA Zeolite Membranes
A two-step pervaporation process using high-silica CHA membranes achieves 18.2 wt% formic acid from a 3 wt% feed containing 0.5 M KCl :
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Desalination: CHA pores (∼3.8 Å) exclude hydrated K⁺ (∼6.6 Å) and Cl⁻ (∼6.4 Å), retaining 99% of ions.
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Dehydration: Water (kinetic diameter = 2.65 Å) permeates faster than HCOOH (4.0 Å), yielding 40 wt% HCOOH in the retentate .
Repetitive dehydration achieves 77.6 wt% HCOOH, surpassing the azeotropic concentration (Figure 2) :
Step | Feed (wt% HCOOH) | Retentate (wt% HCOOH) | HCOOH Recovery (%) |
---|---|---|---|
1 | 3.0 | 16.0 | 79 |
2 | 16.0 | 40.0 | 65 |
3 | 40.0 | 77.6 | 69 |
Industrial and Environmental Applications
Chemical Synthesis
Formic acid-water mixtures serve as solvents for:
CO₂ Electroreduction
In CO₂ electroreduction systems, formic acid accumulates in aqueous electrolytes. CHA membranes enable continuous extraction, achieving 18.2 wt% HCOOH with <1% ion loss .
Challenges and Future Directions
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